molecular formula C37H50N2O10.C6H8O7 B1142303 METHYLLYCACONITINE CITRATE CAS No. 112825-05-5

METHYLLYCACONITINE CITRATE

货号 B1142303
CAS 编号: 112825-05-5
分子量: 874.93
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of MLA and its analogues has been explored through various strategies to understand its complex molecular structure better and facilitate functional studies. For example, Barker et al. (2004) reported the synthesis of ABE tricyclic analogues using ring-closing metathesis to append a B ring to an AE azabicyclic fragment, illustrating a method to construct its intricate structure (Barker, Brimble, McLeod, & Savage, 2004). Similarly, Sparrow, Barker, and Brimble (2011) developed an enantioselective synthesis of tetracyclic MLA analogues, highlighting the importance of stereochemistry in the synthesis process (Sparrow, Barker, & Brimble, 2011).

Molecular Structure Analysis

MLA's efficacy as a nicotinic receptor antagonist is partly attributed to its unique molecular structure. Structure modelling techniques have been applied to fit MLA into a nicotinic pharmacophore model, helping to explain its high affinity for neuronal versus muscle nicotinic receptors (Ward, Cockcroft, Lunt, Smillie, & Wonnacott, 1990).

Chemical Reactions and Properties

The chemical properties of MLA, including its interactions with nicotinic receptors, have been extensively studied. Alkondon, Pereira, Wonnacott, and Albuquerque (1992) demonstrated MLA's blockade of nicotinic currents in hippocampal neurons, providing insight into its mechanism of action and its potential as a competitive antagonist (Alkondon, Pereira, Wonnacott, & Albuquerque, 1992).

Physical Properties Analysis

The physical properties of MLA, such as binding affinity and inhibitory concentration, are crucial for its application in neuropharmacological research. The binding of [3H]methyllycaconitine to rat brain membranes has been characterized, demonstrating its high affinity and selectivity for alpha7-type neuronal nicotinic acetylcholine receptors (Davies, Hardick, Blagbrough, Potter, Wolstenholme, & Wonnacott, 1999).

Chemical Properties Analysis

MLA's role as a selective probe for neuronal alpha-bungarotoxin binding sites further underscores its chemical properties and its specificity for certain receptor subtypes over muscle nicotinic receptors, highlighting its utility as a structural and functional probe (Ward, Cockcroft, Lunt, Smillie, & Wonnacott, 1990).

科学研究应用

Neuroscience

Application

MLA is used as a molecular probe for studying the pharmacology of the nicotinic acetylcholine receptor .

Method of Application

MLA is often used in receptor binding assays to study the function and distribution of α7 nicotinic receptors .

Results

The use of MLA has contributed to a better understanding of the role of α7 nicotinic receptors in various neurological processes .

Neuroinflammation and Parkinson’s Disease Research

Application

MLA has been used in research studying neuroinflammation and Parkinson’s disease .

Method of Application

In these studies, MLA is used to investigate the anti-inflammatory and neuroprotective effects of α7 nicotinic acetylcholine receptor activation .

Results

Research has shown that MLA can reduce microglial activation and production of proinflammatory markers in mouse brains .

Treatment of Spastic Paralysis

Application

MLA has been explored as a possible therapeutic agent for the treatment of spastic paralysis .

Results

The outcomes of these explorations are not detailed in the available sources .

Insecticide Research

Application

MLA has been shown to have insecticidal properties .

Results

The outcomes of these explorations are not detailed in the available sources .

Nicotine Addiction Research

Application

MLA has been proposed as a potential therapeutic agent for nicotine addiction .

Method of Application

In this context, MLA would likely be used to block the activity of α7 nicotinic acetylcholine receptors, thereby reducing the rewarding effects of nicotine .

Results

While specific outcomes are not detailed in the available sources, it is suggested that MLA might be useful in reducing nicotine reward without precipitating symptoms of nicotine withdrawal .

Inflammatory Response Research

Application

MLA has been used to study its effects on inflammatory response in rats post nicotine treatment .

Method of Application

In these studies, MLA is used as an α7 nicotinic acetylcholine receptor (α7 nAChR) antagonist .

Results

The specific outcomes of these studies are not detailed in the available sources .

Study of Hepatic Branch of the Vagus Nerve

Application

MLA has been used to study its effects on the hepatic branch of the vagus nerve (hVNS) in rats .

Method of Application

In these studies, MLA is used as an α7 nicotinic acetylcholine receptor (α7 nAChR) antagonist .

Results

The specific outcomes of these studies are not detailed in the available sources .

Block the Activity of Galantamine

Application

MLA has been used to block the activity of galantamine .

Method of Application

In these studies, MLA is used as an α7 nicotinic acetylcholine receptor (α7 nAChR) antagonist .

Results

The specific outcomes of these studies are not detailed in the available sources .

安全和危害

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water7.


属性

IUPAC Name

(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBLZNJHDLEWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

874.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 23514480

Citations

For This Compound
680
Citations
M Chilton, J Mastropaolo, RB Rosse, AS Bellack… - Life sciences, 2004 - Elsevier
Diminished expression of the α 7 nicotinic acetylcholine receptor occurs in selected brain regions of patients with schizophrenia, which may account for pathophysiological …
Number of citations: 28 www.sciencedirect.com
JM Beckel, A Kanai, SJ Lee… - American Journal of …, 2006 - journals.physiology.org
… choline, or the antagonists methyllycaconitine citrate and hexamethonium elicited changes in … Methyllycaconitine citrate, a specific α 7 -receptor antagonist, prevented nicotine-, choline-, …
Number of citations: 175 journals.physiology.org
G Önder Narin, B Aydın, H Cabadak - Molecular Biology Reports, 2021 - Springer
… Acetylcholine, nicotinic alpha 7 receptor antagonist methyllycaconitine citrate, and … methyllycaconitine citrate and the cholinergic antagonist, atropine. Methyllycaconitine citrate …
Number of citations: 4 link.springer.com
B Li, J Wu, J Bao, X Han, S Shen, X Ye, J Dai… - … et Biophysica Acta (BBA …, 2020 - Elsevier
… (selective α7nAChR agonist) or methyllycaconitine citrate salt (selective α7nAChR antagonist)… Conversely, methyllycaconitine citrate salt increased acinar cell injury and aggravated AP. …
Number of citations: 12 www.sciencedirect.com
A Larsson, L Svensson, B Söderpalm, JA Engel - Alcohol, 2002 - Elsevier
… A two-way ANOVA showed a significant difference in treatment when data obtained from the methyllycaconitine citrate–nicotine-treated and saline–nicotine-treated mice were analyzed […
Number of citations: 149 www.sciencedirect.com
W Zhang, Q Sun, X Gao, Y Jiang, R Li, J Ye - PLoS One, 2013 - journals.plos.org
… The effects that LXM-10 had shown were attenuated by methyllycaconitine citrate (an α7 nicotinic acetylcholine receptor antagonist) or tropicamide (an M4 muscarinic acetylcholine …
Number of citations: 28 journals.plos.org
A Kobayashi, S Mimuro, T Katoh, K Kobayashi… - Experimental …, 2022 - jstage.jst.go.jp
… ), hemorrhagic shock (HS), hemorrhagic shock with DEX (HS+DEX), hemorrhagic shock with DEX and the α7 nicotinic type acetylcholine receptor antagonist methyllycaconitine citrate (…
Number of citations: 5 www.jstage.jst.go.jp
S Ashenafi, A Fuente, JM Criado, AS Riolobos… - Neurobiology of …, 2005 - Elsevier
… In order to test this hypothesis in amygdala, we perfused the preparation with methyllycaconitine citrate, 1.5 μM, a specific blocker of these receptors. Methyllycaconitine depressed the …
Number of citations: 38 www.sciencedirect.com
NK Sharma, S Kaur, RK Goel - Epilepsy & Behavior, 2020 - Elsevier
… Methyllycaconitine citrate treatment was unable to produce any ameliorative effect in diseased condition. Choline administration dose dependently ameliorated depression, memory …
Number of citations: 9 www.sciencedirect.com
Y Xiong, X Zhao, Q Sun, R Li, C Li, J Ye - Pharmacology Biochemistry and …, 2010 - Elsevier
… In the formalin test, we pretreated mice with methyllycaconitine citrate (3, 0.3, or 0.03 µmol/kg, ip), tropicamide (3, 0.3, or 0.03 µmol/kg, ip), bicuculline (8, 0.8, or 0.08 µmol/kg, ip), or …
Number of citations: 15 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。